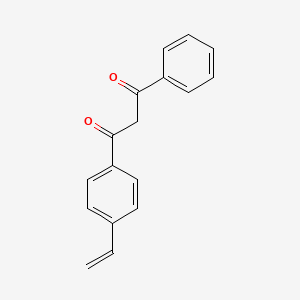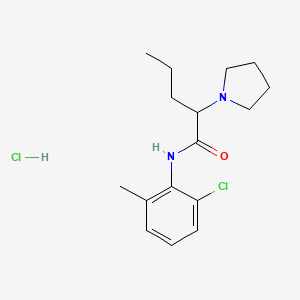
1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and a chlorinated phenyl ring, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group of the pyrrolidine ring.
Chlorination of the Phenyl Ring: The chlorinated phenyl ring is obtained through a halogenation reaction, where a phenyl compound is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves coupling the chlorinated phenyl ring with the pyrrolidineacetamide intermediate under appropriate reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-, hydrobromide
- 1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-, hydrochloride
Uniqueness
1-Pyrrolidineacetamide, N-(2-chloro-6-methylphenyl)-alpha-propyl-, monohydrochloride is unique due to its specific structural features, such as the alpha-propyl group and the monohydrochloride salt form
Propriétés
Numéro CAS |
78372-21-1 |
|---|---|
Formule moléculaire |
C16H24Cl2N2O |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-3-7-14(19-10-4-5-11-19)16(20)18-15-12(2)8-6-9-13(15)17;/h6,8-9,14H,3-5,7,10-11H2,1-2H3,(H,18,20);1H |
Clé InChI |
OIVNGIPTZGEEIV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC1=C(C=CC=C1Cl)C)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)

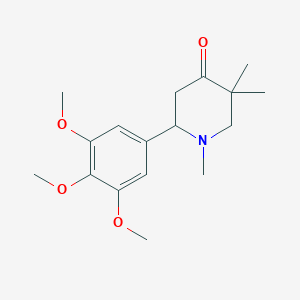
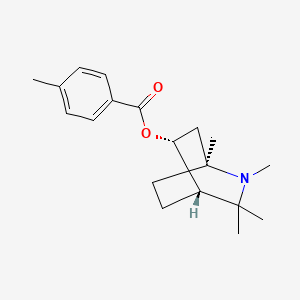
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

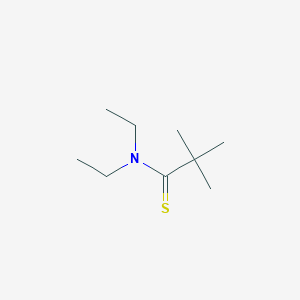
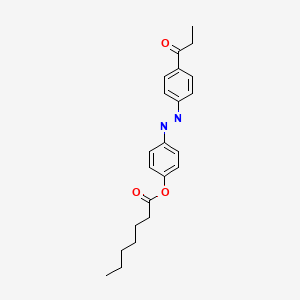

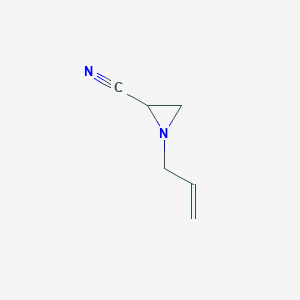
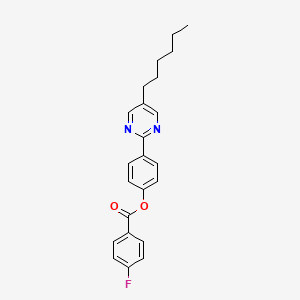

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
